tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYAOABDDALQSO-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key parameters include:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Enhances solubility of reactants |
| Base | 4-Dimethylaminopyridine (DMAP) | Catalyzes Boc activation |
| Temperature | Room temperature (25°C) | Prevents side reactions |
| Reaction Time | 12–16 hours | Ensures complete conversion |
| Boc Anhydride Equiv | 1.2 | Minimizes excess reagent |
Procedure :
- Dissolve (3S)-3-(hydroxymethyl)pyrrolidine (1.0 equiv) in THF.
- Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).
- Stir at 25°C overnight.
- Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Optimization Studies
- Base Selection : Triethylamine (TEA) as an alternative base reduces costs but requires longer reaction times (24 hours) for comparable yields.
- Solvent Screening : Dichloromethane (DCM) offers similar efficiency but demands stricter temperature control (<30°C) to avoid Boc group cleavage.
Step 2: Tosylation of the Hydroxymethyl Group
Reaction Parameters
Tosylation employs p-toluenesulfonyl chloride (TsCl) in the presence of a base to scavenge HCl:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Non-polar, inert medium |
| Base | Pyridine (1.1 equiv) | Neutralizes HCl, enhances rate |
| Temperature | 0–5°C (initial), then 25°C | Prevents exothermic side reactions |
| Reaction Time | 2–4 hours | Balances completion and side products |
| TsCl Equiv | 1.05 | Minimizes di-tosylation |
Procedure :
- Dissolve tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv) in DCM.
- Cool to 0°C, then add TsCl (1.05 equiv) and pyridine (1.1 equiv) dropwise.
- Warm to 25°C and stir for 3 hours.
- Quench with ice-cold water, extract with DCM, dry (Na₂SO₄), and purify via chromatography (hexane:ethyl acetate = 3:1).
Purification and Characterization
- Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) removes unreacted TsCl and pyridine residues.
- Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.3 Hz, 2H, tosyl aromatic), 4.15–4.05 (m, 2H, CH₂OTs), 3.70–3.50 (m, 4H, pyrrolidine H), 2.45 (s, 3H, tosyl CH₃), 1.45 (s, 9H, Boc CH₃).
- LC-MS : m/z = 355.45 [M+H]⁺.
Alternative Synthetic Approaches
Enzymatic Resolution
A patent describes enzymatic reduction of methyl 4-chloro-3-oxobutanoate to (S)-methyl 4-chloro-3-hydroxybutanoate (70% yield), followed by Boc protection and syn-selective reduction to install the hydroxymethyl group. While stereoselective, this method requires specialized microbial facilities.
Grignard Addition
Grignard addition to a pyrrolidinone precursor introduces the hydroxymethyl group, but this route suffers from lower stereochemical control (60–70% ee) compared to the standard method.
Critical Considerations
Stereochemical Integrity
- Temperature Control : Reactions conducted above 30°C risk racemization at the 3S position.
- Base Selection : Bulky bases (e.g., 2,6-lutidine) reduce epimerization but slow reaction kinetics.
Scalability
- Pilot-Scale Yields : 80–85% yield achieved in 10-kg batches using continuous flow reactors for improved heat dissipation.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: : The compound undergoes nucleophilic substitution at the tosylate ester, forming various derivatives.
Deprotection: : The tert-butyl group can be removed under acidic conditions to yield the free amine.
Hydrolysis: : The ester linkage can be hydrolyzed to produce the corresponding acid.
Common Reagents and Conditions:
Nucleophilic Substitution: : Strong nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN), or primary amines.
Deprotection: : Typically conducted with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: : Alkaline conditions using sodium hydroxide (NaOH) or acidic conditions with hydrochloric acid (HCl).
Major Products Formed:
Azide derivatives
Cyanides
Primary amines
Free acids
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate is being explored as a potential lead compound in drug development due to its structural features that may confer biological activity. Its unique combination of a pyrrolidine structure with a methylsulfonoyl group could enhance pharmacological properties compared to similar compounds.
Potential Therapeutic Areas:
- Inflammation : The compound may interact with proteins involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Neurodegeneration : Its structural characteristics suggest potential applications in treating neurodegenerative diseases by targeting neurotransmission-related proteins.
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its reactive sulfonate group allows for the formation of derivatives through reactions with nucleophiles such as amines or alcohols, which can lead to compounds with enhanced biological activities.
Synthetic Pathways:
- The synthesis typically involves multiple steps requiring optimization for high yields and purity. For example, one method includes the reaction of tert-butyl (3-hydroxypyrrolidine-1-carboxylate) with methanesulfonyl chloride in the presence of triethylamine .
Case Study 1: Drug Development
A study highlighted the synthesis of derivatives of this compound aimed at developing anti-inflammatory agents. The derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory diseases.
Case Study 2: Interaction Studies
Research involving surface plasmon resonance techniques demonstrated that the compound binds effectively to specific enzymes related to neurotransmission. This binding affinity suggests its potential role as a modulator in neurological pathways, paving the way for further exploration in neuropharmacology.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Lead compound for drug development targeting inflammation and neurodegeneration | New therapeutic agents |
| Synthetic Organic Chemistry | Intermediate for synthesizing biologically active derivatives | Enhanced biological properties |
| Interaction Studies | Binding studies with neurotransmission-related enzymes | Insights into neurological disease treatment |
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate largely depends on its role as an intermediate or reactive species. In its reactions:
Nucleophilic Substitution: : The tosylate group acts as a good leaving group, allowing nucleophiles to attack and form new bonds.
Deprotection: : Acidic conditions lead to the cleavage of the tert-butyl group, liberating the free amine for subsequent reactions.
Hydrolysis: : Breaking ester bonds under basic or acidic conditions yields the corresponding acids and alcohols.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Reactivity
Table 1: Structural and Functional Comparison
Physicochemical and Functional Differences
- Leaving Group Efficiency: Nosyl > Tosyl > Mesyl. The nitro group in nosyl derivatives () accelerates substitution reactions, while tosyl (OT-4352) balances reactivity and stability .
- Lipophilicity : Tosyl and pyridylmethyl sulfonyl groups () increase molecular weight and hydrophobicity, impacting solubility and membrane permeability .
- Stereochemical Impact: The (3S) configuration in OT-4352 vs. (3R) in nosyl derivatives () influences enantioselective interactions in chiral environments .
Biological Activity
tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate, with the CAS number 1391730-27-0, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant studies.
- Molecular Formula : C17H25NO5S
- Molecular Weight : 355.45 g/mol
- CAS Number : 1391730-27-0
Synthesis
The synthesis of this compound involves the reaction of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with 4-methylbenzene-1-sulfonyl chloride in the presence of triethylamine as a base. The reaction typically proceeds in dichloromethane under an inert atmosphere, yielding high purity products.
| Reactants | Conditions | Yield |
|---|---|---|
| (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | DCM, 20°C, N2 atmosphere | 97.5% |
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The sulfonyl group enhances the compound's solubility and bioavailability, which may contribute to its pharmacological effects.
Case Studies and Research Findings
- Antidepressant Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Q & A
Basic Research Questions
Q. What are the key synthetic steps and purification methods for tert-butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate?
- Synthesis Steps :
Mixed Anhydride Formation : React the carboxylic acid precursor with isobutyl chloroformate in dichloromethane (DCM) using DIPEA as a base at room temperature. Monitor completion via LC-MS .
Nucleophilic Displacement : Add 2-amino-2-methylpropanol and DIPEA to the anhydride, stirring overnight. Workup involves sequential washes (0.1 M HCl, saturated NaHCO₃, brine) and extraction with ethyl acetate .
Purification : Use flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) to isolate the product, achieving ~59% yield .
- Purity Assurance : LC-MS tracking, NMR (¹H/¹³C), IR, and HRMS validate structural integrity and purity .
Q. How is stereochemical integrity maintained during the synthesis of this compound?
- Chiral Control : The (3S)-configuration is preserved by using enantiomerically pure starting materials and avoiding racemization-prone conditions. For example, low-temperature reactions (0–20°C) minimize epimerization during sulfonylation .
- Analytical Verification : Optical rotation ([α]²⁵D) and chiral HPLC confirm enantiopurity .
Q. What safety precautions are recommended for handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation. Carbon monoxide and nitrogen oxides may form during decomposition .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding reagent selection (e.g., DMAP vs. triethylamine for sulfonylation) .
- Data-Driven Optimization : Machine learning algorithms analyze experimental variables (solvent, temperature) to prioritize high-yield conditions. For example, dichloromethane at 20°C maximizes sulfonate ester formation .
Q. How can contradictory NMR or HRMS data be resolved during characterization?
- Multi-Technique Cross-Validation :
- NMR Discrepancies : Compare ¹H/¹³C shifts with analogous compounds (e.g., tert-butyl pyrrolidine derivatives) .
- HRMS Ambiguities : Isotopic pattern analysis (e.g., bromine in byproducts) and tandem MS/MS fragmentation clarify molecular ions .
- Intermediate Tracking : Use LC-MS to detect side products (e.g., unreacted anhydride) that may skew data .
Q. What strategies enhance the compound’s stability under varying storage conditions?
- Degradation Analysis : Accelerated stability studies (40°C/75% RH) identify hydrolysis-prone sites (e.g., sulfonate ester). Lyophilization or inert-atmosphere storage extends shelf life .
- Stabilizing Additives : Co-formulate with antioxidants (e.g., BHT) to prevent radical-mediated decomposition .
Q. How does the compound interact with biological targets, and what assays validate its activity?
- Mechanistic Studies :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization or SPR .
- Cellular Uptake : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify membrane permeability .
- In Vivo Models : Pharmacokinetic profiling in rodents assesses bioavailability and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
